rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride
CAS No.: 2567489-78-3
Cat. No.: VC5365320
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567489-78-3 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 |
| IUPAC Name | tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9-;/m1./s1 |
| Standard InChI Key | IEIPJHPABAWGJP-RVKMJUHISA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The azabicyclo[2.2.1]heptane framework consists of a seven-membered bicyclic system containing one nitrogen atom within the bridgehead position. This rigid structure imposes significant conformational constraints, making it advantageous for designing drug candidates with improved target selectivity . The (1R,4R,6S) stereochemistry specifies the spatial arrangement of substituents, where the amino group at position 6 and the tert-butyl carboxylate at position 2 occupy distinct equatorial and axial orientations, respectively .
Functional Group Analysis
-
tert-Butyl Carboxylate: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enabling selective deprotection under acidic conditions during subsequent synthetic steps .
-
Primary Amine: The exocyclic amino group at position 6 provides a nucleophilic site for coupling reactions, facilitating the introduction of pharmacophores or linker groups .
-
Hydrochloride Salt: The hydrochloride counterion enhances the compound’s crystallinity and solubility in polar solvents, simplifying purification and storage .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2567489-78-3 | |
| Molecular Formula | C₁₁H₂₁ClN₂O₂ | |
| Molecular Weight | 248.75 g/mol | |
| IUPAC Name | rac-(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
| SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2.Cl |
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The preparation of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves multi-step routes starting from norbornene derivatives. Key steps include:
-
Cyclopropane Ring Formation: Photochemical [2+2] cycloaddition reactions generate the bicyclo[2.2.1]heptane skeleton, as demonstrated in related systems .
-
Amine Introduction: Reductive amination or nitro group reduction installs the primary amine at position 6 .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the protected intermediate .
-
Salt Formation: Final hydrochloride salt generation occurs via HCl gas bubbling in anhydrous ether .
Resolution of Racemates
Despite the "rac" designation, chiral chromatography or enzymatic resolution methods can isolate individual enantiomers for applications requiring stereochemical purity. For example, immobilized lipases have been employed to resolve analogous azabicycloheptane derivatives with >98% enantiomeric excess .
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | UV light, acetone, 24h | 65 | 90 |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | 78 | 95 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 92 | 99 |
| Salt Formation | HCl (g), Et₂O | 85 | 99 |
Pharmaceutical and Industrial Applications
Neurological Drug Candidates
The azabicycloheptane core mimics bioisosteres of piperidine and pyrrolidine, enabling its incorporation into serotonin and dopamine reuptake inhibitors. Preclinical studies highlight its role in synthesizing analogs with IC₅₀ values <10 nM against monoamine transporters .
Antiviral Agents
Functionalization of the primary amine with heteroaryl groups has yielded compounds with potent activity against RNA viruses, including SARS-CoV-2 (EC₅₀ = 0.8 μM in Vero E6 cells) .
Table 3: Biological Activity of Derived Compounds
| Target | Derivative Structure | IC₅₀/EC₅₀ | Assay Type |
|---|---|---|---|
| Dopamine Transporter | N-Methylpiperazine adduct | 3.2 nM | Radioligand binding |
| SARS-CoV-2 3CL Protease | Pyridine-2-carboxamide | 0.8 μM | Cell-based |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume